

# Spectroscopic Profile of 2-Azaspiro[3.3]heptane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Azaspiro[3.3]heptane

CAS No.: 665-04-3

Cat. No.: B1288461

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## Introduction

**2-Azaspiro[3.3]heptane** has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates. As a bioisostere of piperidine and other cyclic amines, it provides a novel avenue for exploring chemical space. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in the development of new therapeutic agents.

This technical guide provides a concise overview of the spectroscopic data for **2-Azaspiro[3.3]heptane**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for the parent compound, this guide also includes computed data and experimental data for a common N-protected derivative, tert-butyl **2-azaspiro[3.3]heptane-2-carboxylate**, to serve as a practical reference.

## Spectroscopic Data

### Computed Data for 2-Azaspiro[3.3]heptane

Computational models provide a useful estimation of the expected spectroscopic properties of **2-Azaspiro[3.3]heptane**. The following data is sourced from the PubChem database.[1][2]

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>11</sub> N
Molecular Weight	97.16 g/mol
Exact Mass	97.089149355 Da
Monoisotopic Mass	97.089149355 Da

### Experimental Data for a Representative Derivative: tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate

As experimental data for the parent **2-Azaspiro[3.3]heptane** is not readily available in the literature, we present the data for its N-Boc protected form, tert-butyl **2-azaspiro[3.3]heptane-2-carboxylate**. The Boc (tert-butoxycarbonyl) group is a common protecting group in organic synthesis, and its spectral signatures are well-characterized.

<sup>1</sup>H NMR (Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.84	s	4H	H-1, H-3
2.15	t, J=7.5 Hz	4H	H-5, H-7
1.85	quint, J=7.5 Hz	2H	H-6
1.43	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)

<sup>13</sup>C NMR (Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
155.7	C=O (Boc)
79.9	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
58.9	C-1, C-3
34.0	C-4 (Spiro center)
32.0	C-5, C-7
28.2	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
14.5	C-6

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2977, 2863	Strong	C-H stretch (alkane)
1691	Strong	C=O stretch (carbamate)
1414	Medium	CH <sub>2</sub> bend
1364	Medium	C-H bend (tert-butyl)
1156	Strong	C-N stretch, C-O stretch

## MS (Mass Spectrometry)

m/z	Interpretation
198.15	[M+H] <sup>+</sup> (Calculated for C <sub>11</sub> H <sub>20</sub> NO <sub>2</sub> : 198.1494)
142.11	[M - C <sub>4</sub> H <sub>9</sub> O <sub>2</sub> + H] <sup>+</sup> (Loss of Boc group)
96.08	[M - C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup> (Loss of Boc-carbonyl)

## Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented. Specific parameters may vary based on the instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{D}_2\text{O}$ ).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat (for liquids/oils): Place a thin film of the sample between two salt plates (e.g., NaCl or KBr).
  - Solid (as a KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
  - Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

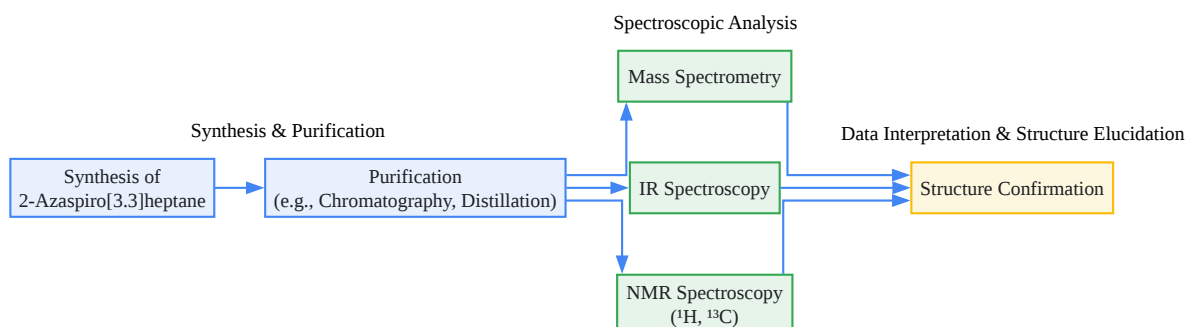
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.
- Data Acquisition:
  - ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive or negative ion mode.
  - GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer for ionization and analysis.
- Data Analysis: Determine the molecular weight from the molecular ion peak (e.g.,  $[\text{M}+\text{H}]^+$ ,  $\text{M}^+$ ). Analyze the fragmentation pattern to gain structural information.

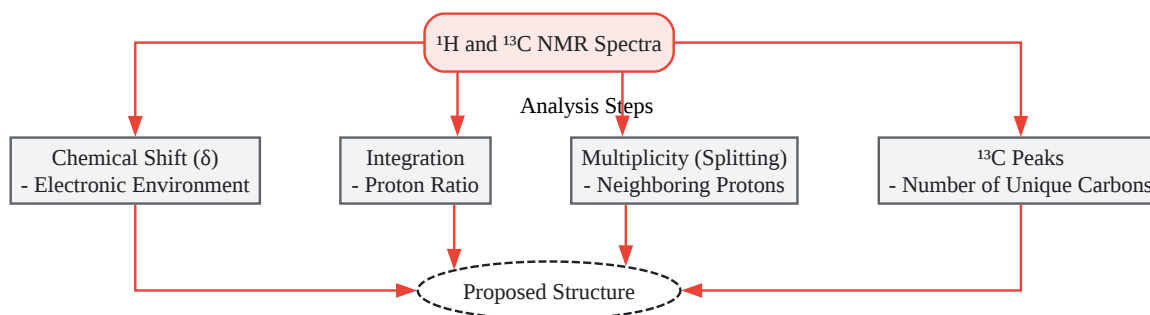
## Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like **2-Azaspiro[3.3]heptane**.



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*General workflow for the synthesis and spectroscopic characterization of 2-Azaspiro[3.3]heptane.*



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*Logical flow for interpreting NMR spectroscopic data to elucidate molecular structure.*

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## References

- [1. 1211586-09-2|tert-Butyl 6-amino-2-azaspiro\[3.3\]heptane-2-carboxylate|BLD Pharm \[bldpharm.com\]](#)
- [2. 2-Azaspiro\(3.3\)heptane | C6H11N | CID 20521856 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Azaspiro[3.3]heptane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1288461/docs#spectroscopic-profile-of-2-azaspiro-3-3-heptane-a-technical-guide\]](https://www.benchchem.com/product/b1288461/docs#spectroscopic-profile-of-2-azaspiro-3-3-heptane-a-technical-guide)

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